molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B073154
CAS No.: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Mechanism of Action

Target of Action

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds bearing a formyl group side chain, such as γ- (2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, have been reported to have a potential reducing ability for metal ions . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that pyrrole derivatives are known to participate in various biochemical processes, including oxidative cyclization .

Action Environment

This compound is reported to be stable under recommended storage conditions . It’s incompatible with strong oxidizing agents , suggesting that its action, efficacy, and stability might be influenced by environmental factors such as the presence of oxidizing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 5-carboxy-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formyl-1H-pyrrole-2-carboxylate
  • Methyl 4-methyl-1H-pyrrole-2-carboxylate
  • Methyl 5-amino-1H-pyrrole-2-carboxylate
  • Dimethyl 1H-pyrrole-2,3-dicarboxylate

Uniqueness

Methyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrrole ringThe formyl group provides a site for nucleophilic addition reactions, while the carboxylate ester can participate in esterification and transesterification reactions .

Properties

IUPAC Name

methyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYHYGREGWAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923070
Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-13-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester
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Record name 1197-13-3
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Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Record name methyl 5-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To 1,2-dichloroethane (40 mL) was added DMF (13.6 mL, 176 mmol). The mixture was cooled to 0° C. and phosphorus oxychloride (16.4 mL, 176 mmol) was added dropwise over 5 min. The resulting solution was stirred for 15 min. To the solution at 0° C. was added dropwise methyl 1H-pyrrole-2-carboxylate (20 g, 160 mmol) in dichloroethane (80 mL) (about 1 h). The cooling bath was removed, and the reaction mixture was heated to reflux for about 1 h and was then cooled to rt. EtOAc (250 mL) in ice water (400 mL) was added and the organic layer was separated. The aqueous layer was neutralized with NaHCO3 solution, and then extracted with EtOAc (4×100 mL). The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine, dried (Na2SO4) and filtered. Silica gel was added, the solvent removed and the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane) to afford a major product, methyl 5-formyl-1H-pyrrole-2-carboxylate (16.3 g) and a minor product, methyl 4-formyl-1H-pyrrole-2-carboxylate (6.94 g). Combined yield: 23.3 g (95%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Anhydrous DMF (7.0 mL, 90.4 mmol) was cooled to 5-10 degrees Centigrade under nitrogen. POCl3 (7.8 mL, 83.7 mmol) was added dropwise to the cooled DMF over a couple of minutes. Dry 1,2-dichloroethane (25 mL) was then added and the solution was cooled to 0-5 degrees Centigrade during the addition of 2 (9.46 g, 75.6 mmol) in dry 1,2-dichloroethane (25 mL). The mixture was then heated to reflux for 15 minutes. The reaction was cooled to room temperature, treated with a mixture of ethyl acetate (60 mL) and water (75 mL), poured into saturated NaHCO3 (350 mL), and separated. The aqueous layer was washed three times with ether, and the combined organic extracts were washed twice with aqueous saturated Na2CO3, dried over Na2SO4, and evaporated under vacuum. The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour intervals to yield compound 3 (7.79 g, 50.1 mmol, 66%). 1H-NMR (CDCl3): δ 10.57 (br s, 1H), 9.70 (s, 1H), 6.95 (m, 2H), 3.94 (s, 3H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
9.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

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